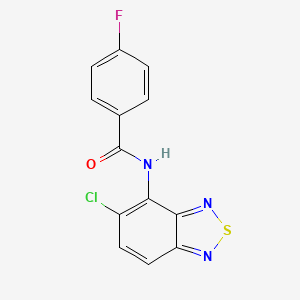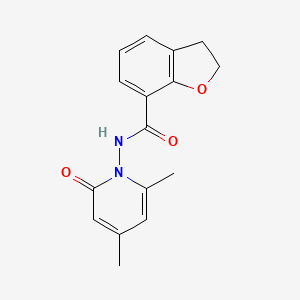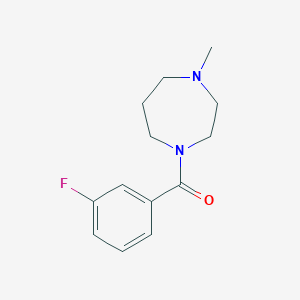![molecular formula C19H17FN2O3S B5434990 3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name, JNJ-26854165, and is classified as a selective inhibitor of the histone deacetylase enzyme.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn alters the structure of chromatin and regulates gene expression. This alteration of gene expression can lead to various physiological and biochemical effects, including the inhibition of cancer cell growth and the modulation of immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. By inhibiting histone deacetylase enzymes, this compound can alter the expression of various genes involved in cell growth, differentiation, and apoptosis. This alteration of gene expression can lead to the inhibition of cancer cell growth and the modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide in lab experiments include its selective inhibition of histone deacetylase enzymes, its potential anti-cancer properties, and its ability to modulate immune responses. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research involving 3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide. These include further investigations into its mechanism of action, its potential use as a drug candidate for the treatment of various diseases, and its potential applications in other fields of scientific research, such as epigenetics and gene regulation. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzylamine with 3-fluoro-4-methoxybenzenesulfonyl chloride. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In biochemistry, this compound has been investigated for its role in regulating gene expression through the inhibition of histone deacetylase enzymes.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-25-19-7-6-17(13-18(19)20)26(23,24)22-16-4-2-14(3-5-16)12-15-8-10-21-11-9-15/h2-11,13,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSDVRDGJTZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B5434927.png)

![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434941.png)
![2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434946.png)
![3-phenyl-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acrylamide](/img/structure/B5434953.png)
![7-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5434968.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-phenylpyrrolidine](/img/structure/B5434995.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5435013.png)
